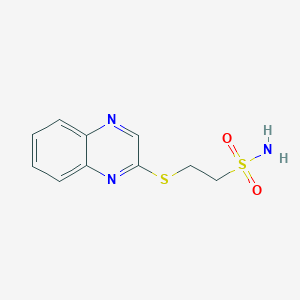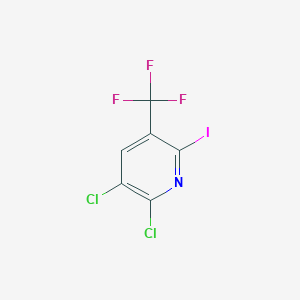
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes the chlorination and iodination of a trifluoromethyl-substituted pyridine. The process may involve:
Chlorination: Introduction of chlorine atoms to the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Iodination: Subsequent iodination using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for pharmaceutical research.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: In the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These interactions can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Lacks the iodine substituent but shares similar chemical properties.
2-Chloro-6-iodo-5-(trifluoromethyl)pyridine: Contains one less chlorine atom, affecting its reactivity.
2,3,5-Trichloro-6-iodopyridine: Contains an additional chlorine atom, altering its chemical behavior.
Uniqueness
2,3-Dichloro-6-iodo-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of chlorine, iodine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and makes it valuable for specialized applications in research and industry.
特性
分子式 |
C6HCl2F3IN |
|---|---|
分子量 |
341.88 g/mol |
IUPAC名 |
2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HCl2F3IN/c7-3-1-2(6(9,10)11)5(12)13-4(3)8/h1H |
InChIキー |
CVBMTRJVFYWSCW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Cl)Cl)I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


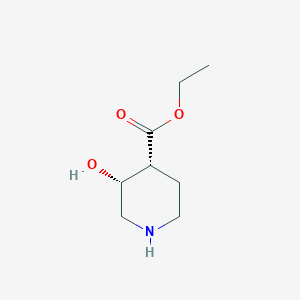
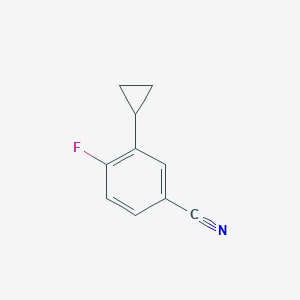
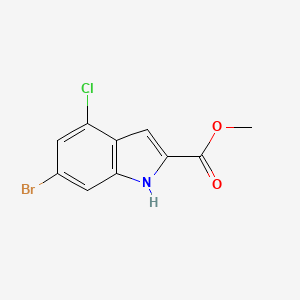

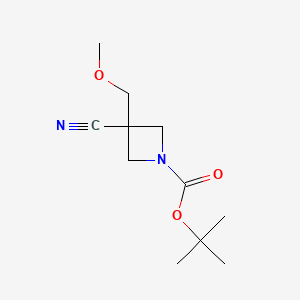
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
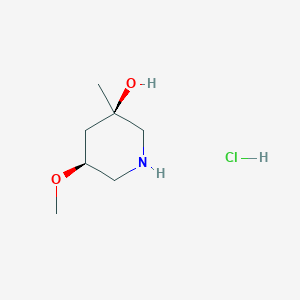
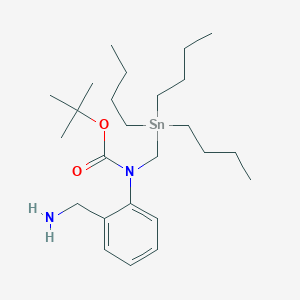
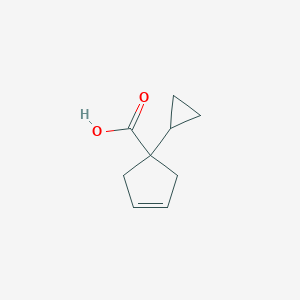
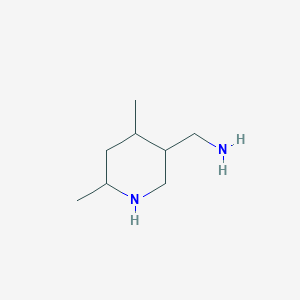

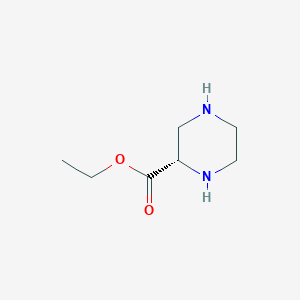
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
